TUG 891

説明

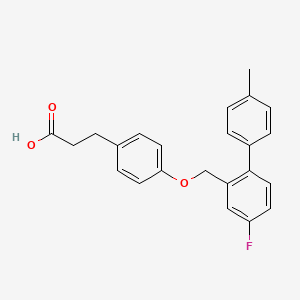

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGBXHWIQNZEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Gpr120 Agonism in Metabolic Homeostasis

G protein-coupled receptor 120 is a sensor for medium and long-chain saturated and unsaturated fatty acids. mdpi.commdpi.com Its activation is linked to a variety of metabolic benefits. GPR120 signaling is associated with anti-inflammatory and insulin-sensitizing effects, making it a crucial target in the context of obesity and related metabolic disorders. mdpi.com In adipose tissue, GPR120 activation has demonstrated anti-inflammatory effects that are therapeutically important in obesity, a condition characterized by low-grade chronic inflammation. mdpi.com Furthermore, GPR120 is highly expressed in brown adipose tissue (BAT), and its activation can stimulate mitochondrial respiration, enhance fat oxidation, and reduce fat mass. embopress.orgbiomolther.org Studies have shown that activating GPR120 can lead to increased energy expenditure, making it an attractive target for combating obesity. embopress.orgnih.gov The receptor also plays a role in hormone secretion, including stimulating the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) that promotes pancreatic insulin (B600854) secretion. dovepress.com

Historical Context of Tug 891 Discovery and Initial Characterization

GPR120-Independent Mechanisms of TUG-891 Activity

Beyond its primary target, GPR120, TUG-891 exerts notable effects that are independent of this receptor. These mechanisms primarily involve direct interactions with mitochondrial components, influencing energy expenditure pathways.

Direct Activation of Uncoupling Protein 1 (UCP1)

One of the key GPR120-independent actions of TUG-891 is its ability to directly activate Uncoupling Protein 1 (UCP1). UCP1 is a protein found in the inner mitochondrial membrane of brown adipocytes, responsible for thermogenesis by uncoupling oxidative phosphorylation from ATP synthesis, thereby dissipating energy as heat. Studies have shown that TUG-891 can directly stimulate UCP1 activity, leading to increased uncoupled mitochondrial respiration. nih.govnih.govembopress.org This direct activation is similar to the effect observed with long-chain fatty acids like oleate, which are known endogenous activators of UCP1. nih.govnih.gov Research utilizing isolated mitochondria from brown adipose tissue has demonstrated that TUG-891 increases oxygen consumption in a manner consistent with UCP1 activation, even in conditions mimicking the inhibitory presence of purine (B94841) nucleotides like GDP. medkoo.com This suggests that TUG-891 can overcome the natural inhibition of UCP1. nih.govnih.gov Further evidence for direct UCP1 activation comes from studies using mitochondria isolated from UCP1 knockout mice, where the effect of TUG-891 on oxygen consumption was significantly attenuated compared to wild-type mice. nih.gov

Data demonstrating the direct activation of UCP1 by TUG-891 in isolated mitochondria:

| Compound | Effect on O₂ Consumption (Isolated Mitochondria) | UCP1 Dependence | Reference |

| TUG-891 | Increased | Yes | nih.govmedkoo.com |

| Oleate | Increased | Yes | nih.govnih.gov |

Relief of GDP-Mediated UCP1 Inhibition

UCP1 activity is naturally inhibited by purine nucleotides, particularly GDP, which bind to the protein and prevent proton translocation. nih.govcam.ac.uk A significant GPR120-independent mechanism of TUG-891 involves its capacity to relieve this GDP-mediated inhibition of UCP1. nih.govnih.gov By interfering with the binding or inhibitory effect of GDP, TUG-891 allows UCP1 to become active, promoting proton leak and uncoupled respiration. nih.govnih.gov This mechanism is shared with long-chain fatty acids, highlighting a common mode of UCP1 modulation by different types of ligands. nih.govnih.gov The ability of TUG-891 to overcome GDP inhibition contributes to its observed effect of increasing mitochondrial respiration in brown adipocytes. nih.gov

Molecular Modeling and Ligand-Receptor Interactions

Molecular modeling and structure-activity relationship studies have been instrumental in understanding how TUG-891 interacts with its targets, particularly GPR120, and in guiding the design of derivative compounds.

Docking Studies of TUG-891 with GPR120 Homology Models

Given the absence of experimentally determined crystal structures for GPR120, homology modeling has been employed to create structural models of the receptor for docking studies. acs.orgmdpi.commdpi.com These studies aim to predict the binding orientation and interactions of ligands like TUG-891 within the GPR120 binding pocket. Docking simulations of TUG-891 with GPR120 homology models have indicated that TUG-891 binds to the active site of the receptor. mdpi.commdpi.com A key interaction identified in these studies is a hydrogen bond between the carboxylate group of TUG-891 and arginine residue 99 (Arg99) in the GPR120 binding pocket. mdpi.commdpi.comnih.govdrugdiscoverylille.fr This interaction is considered vital for stabilizing the binding mode of TUG-891 and is consistent with the known importance of Arg99 for the activation of GPR120 by fatty acids and synthetic agonists. mdpi.commdpi.comnih.govdrugdiscoverylille.fr Molecular dynamics simulations have been used to refine these docking results and assess the stability of the GPR120-TUG-891 complex over time. drugdiscoverylille.frchemrxiv.org These studies help to provide a more dynamic view of the ligand-receptor interaction.

Predicted key interaction between TUG-891 and GPR120 from docking studies:

| Ligand | Receptor | Interacting Residue | Type of Interaction | Reference |

| TUG-891 | GPR120 | Arg99 | Hydrogen Bond | mdpi.commdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies for TUG-891 Derivatives

Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications to the chemical structure of TUG-891 affect its potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.comresearchgate.net These studies are crucial for the rational design of novel GPR120 agonists with improved characteristics. SAR analysis of TUG-891 has revealed the importance of specific structural features for its activity at GPR120. For instance, modifications to the phenylpropionic acid moiety of TUG-891 have shown varying effects on agonistic activity. nih.gov Replacing the beta-carbon with an oxygen atom, a bio-isostere, has been explored as a strategy to improve the pharmacokinetic profile while maintaining activity. nih.govmdpi.com Studies have also investigated the impact of substituents on the biphenyl (B1667301) system of TUG-891, identifying residues in GPR120 that are responsible for the preference for the terminal methyl substituent present in TUG-891. nih.gov These SAR studies, often combined with molecular modeling, provide valuable insights into the structural determinants of GPR120 activation and guide the synthesis of new TUG-891 derivatives with enhanced therapeutic potential. nih.govnih.govmdpi.com

Physiological and Pharmacological Effects of Tug 891 in in Vivo Models

Impact on Adipose Tissue Biology and Energetics

TUG-891 has been shown to impact both brown and white adipose tissue in in vivo settings, influencing energy expenditure and lipid storage embopress.orgembopress.orgnih.govcornell.eduresearchgate.net.

Brown Adipose Tissue (BAT) Activation and Thermogenesis

Activation of BAT is a key mechanism by which TUG-891 influences energy metabolism embopress.orgembopress.orgnih.govresearchgate.netcornell.edunih.gov. BAT activation stimulates energy expenditure through thermogenesis, making it a target for combating obesity and related disorders embopress.orgembopress.orgcornell.edunih.gov. TUG-891's effects on BAT activity are reflected in several key indicators embopress.orgembopress.orgcornell.edu.

Increased Oxygen Consumption Rate in Brown Adipocytes

Treatment with TUG-891 has been shown to acutely increase the oxygen consumption rate (OCR) of brown adipocytes embopress.orgembopress.orgcornell.edunih.gov. This effect is mediated through both GPR120-dependent and GPR120-independent mechanisms embopress.orgembopress.orgcornell.edunih.gov. The GPR120-dependent pathway involves stimulating intracellular Ca2+ release, which can lead to mitochondrial depolarization and fragmentation embopress.orgembopress.orgnih.govresearchgate.netcornell.edunih.govaginganddisease.org. The GPR120-independent effect may be due to direct activation of mitochondrial uncoupling protein 1 (UCP1), which is responsible for uncoupled mitochondrial respiration and heat generation embopress.orgembopress.orgnih.govcornell.edunih.govmdpi.com.

Enhanced Nutrient Uptake by BAT

Studies have demonstrated that TUG-891 increases the uptake of nutrients, such as fatty acids and glucose, by BAT in vivo embopress.orgembopress.orgnih.govresearchgate.netcornell.edu. This enhanced uptake indicates increased metabolic activity and a higher demand for substrates to fuel thermogenesis embopress.orgembopress.orgnih.govcornell.edu. Specifically, TUG-891 enhanced the uptake of triglyceride-derived fatty acids by BAT, suggesting increased lipid combustion in this tissue embopress.org.

Reduction in Brown Adipocyte Lipid Content

Consistent with increased BAT activity and enhanced lipid utilization, TUG-891 treatment leads to a decrease in lipid droplet content within brown adipocytes in vivo embopress.orgembopress.orgnih.govcornell.eduresearchgate.netnih.gov. This reduction in stored lipids is a characteristic feature of activated BAT embopress.orgembopress.orgcornell.edu.

White Adipose Tissue Considerations

While the primary focus of TUG-891's metabolic benefits appears to be on BAT activation, effects on white adipose tissue (WAT) have also been observed in vivo. TUG-891 administration has been associated with a reduction in fat mass and decreased adipocyte size in WAT embopress.orgnih.govcornell.edu. This decrease in adipocyte size in WAT may indicate increased lipolysis, potentially releasing lipids into the circulation to support the heightened metabolic activity of BAT embopress.org. TUG-891 has also been reported to ameliorate inflammation in visceral white adipose tissue and improve insulin (B600854) resistance in mice models under certain conditions biomolther.org.

Modulation of Lipid Metabolism

TUG-891 has a significant impact on systemic lipid metabolism in vivo, primarily by promoting fat oxidation embopress.orgembopress.orgnih.govbiomolther.orgcornell.eduselleckchem.comnih.gov. Studies in mice have shown that TUG-891 acutely increases fat oxidation, contributing to a reduction in body weight and fat mass embopress.orgembopress.orgnih.govbiomolther.orgcornell.eduselleckchem.comnih.gov. This increased fat oxidation is supported by the enhanced uptake and combustion of fatty acids in BAT embopress.orgembopress.orgnih.govcornell.edu. While plasma triglyceride levels were observed to increase in one study, this was hypothesized to be a result of increased lipolysis providing substrates for BAT embopress.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| TUG-891 | 57522038 cenmed.comtocris.comciteab.comnih.govfishersci.nl |

| UCP1 | 123967 nih.gov |

| GPR120 (FFA4) | 124007 nih.gov |

| α-linolenic acid (αLA) | 5280934 nih.govselleckchem.comresearchgate.net |

| GW9508 | 9957004 embopress.orgmdpi.comnih.gov |

| NCG21 | Not found in search results |

| AH7614 | 13771200 embopress.orgnih.gov |

| Docosahexaenoic acid (DHA) | 445580 biomolther.orgaginganddisease.orgresearchgate.net |

| Cholecystokinin (CCK) | 16132467 dovepress.commdpi.com |

| Glucagon-like peptide-1 (GLP-1) | 16133301 biomolther.orgresearchgate.netdovepress.com |

| Fibroblast Growth Factor 21 (FGF21) | 4344601 mdpi.comresearchgate.net |

| Uncoupling Protein 1 (UCP1) | 123967 embopress.orgembopress.orgnih.govcornell.edunih.govmdpi.com |

| GPR40 (FFA1) | 71125870 tocris.comembopress.orgresearchgate.netmdpi.comfishersci.nlnih.gov |

| GPR43 (FFAR2) | 16237043 researchgate.net |

| GPR41 (FFAR3) | 678413 researchgate.net |

| 9-PAHSA | 11960661 aginganddisease.org |

| Rimonabant | 104817 mdpi.com |

| Cpd B | Not found in search results |

| Rosiglitazone | 5081 embopress.org |

| CL (likely CL 316,243) | 65657 embopress.org |

| Isoprenaline | 3779 researchgate.net |

| TNFα | 6324638 researchgate.net |

| CXCR1 | 643460 researchgate.net |

| CXCR2 | 643461 researchgate.net |

| C5AR1 | 399744 researchgate.net |

| SSTR2 | 103860 researchgate.net |

| Integrin α1β1 | 108129205 aginganddisease.org |

| Integrin α2β1 | 108129206 aginganddisease.org |

| Integrin αvβ3 | 108129224 aginganddisease.org |

| ERK1/2 | 56663624 nih.govselleckchem.combiomolther.orgselleckchem.comaginganddisease.orgmdpi.com |

| p38 MAPK | 6470516 aginganddisease.org |

| JNK | 10392 aginganddisease.orgresearchgate.net |

| AKT | 10401 nih.govaginganddisease.orgresearchgate.net |

| GDP | 5984 embopress.org |

| Oleate | 445639 embopress.orgnih.gov |

| Ca2+ | 2723989 selleckchem.comembopress.orgembopress.orgnih.govresearchgate.netbiomolther.orgcornell.eduselleckchem.comnih.govaginganddisease.orgnih.govnih.govdovepress.commdpi.com |

| Ureteral obstruction | Not a chemical compound |

| CD206 | 137954415 biomolther.org |

| Arginase-1 | 2177 biomolther.org |

| IL-6 | 124010 biomolther.org |

| TNF-α | 6324638 biomolther.org |

| Cisplatin | 2767 biomolther.org |

| α-NETA | 10151020 researchgate.net |

| RvE1 | 53341642 researchgate.net |

| ROS | 963 researchgate.net |

| PPARγ | 6016 mdpi.com |

| PIP2 | 455165 nih.gov |

| DAG | 5280747 nih.gov |

| IP3 | 1049 nih.gov |

| PKC | 5577 nih.gov |

| cAMP | 6076 mdpi.comnih.gov |

| PTX | 16211363 nih.gov |

| CTX | 16211364 nih.gov |

| Norepinephrine (NE) | 439260 mdpi.com |

| Adenosine | 60961 mdpi.com |

| PSB-0777 | 136313151 mdpi.com |

| β3-AR | 10186 nih.govresearchgate.net |

| GLUT4 | 3085 dovepress.com |

| β-arrestin-1 | 141055 nih.govselleckchem.comselleckchem.com |

| β-arrestin-2 | 141056 nih.govselleckchem.comselleckchem.com |

| Gαq | 135015 nih.gov |

| GIP | 16133299 mdpi.com |

| α1β1 | 108129205 aginganddisease.org |

| α2β1 | 108129206 aginganddisease.org |

| αvβ3 | 108129224 aginganddisease.org |

| Ras | 28506 aginganddisease.org |

| ERK1/2 | 56663624 nih.govselleckchem.combiomolther.orgselleckchem.comaginganddisease.orgmdpi.com |

| FABP4 | 2156 researchgate.net |

| αLA | 5280934 nih.govselleckchem.comresearchgate.netresearchgate.net |

| TRPM5 | 1541891 dovepress.com |

| GSK137647A | 44403260 dovepress.com |

| C57Bl/6J mice | Not a chemical compound |

| GPR120 KO mice | Not a chemical compound |

| UCP1 KO mice | Not a chemical compound |

| Ovariectomized mice | Not a chemical compound |

| STC-1 cells | Not a chemical compound |

| GLUTag cells | Not a chemical compound |

| 3T3-L1 adipocytes | Not a chemical compound |

| RAW264.7 macrophages | Not a chemical compound |

| HT-29 cells | Not a chemical compound |

| Flp-In T-REx cells | Not a chemical compound |

| T37i cell line | Not a chemical compound |

| hMADS cells | Not a chemical compound |

| BMMSCs | Not a chemical compound |

| Adult CMs | Not a chemical compound |

| Hepatocytes | Not a chemical compound |

| Enteroendocrine cells | Not a chemical compound |

| Taste bud cells | Not a chemical compound |

| Neutrophils | Not a chemical compound |

| Osteoblasts | Not a chemical compound |

| Osteoclasts | Not a chemical compound |

| Macrophages | Not a chemical compound |

Data Table: Effects of TUG-891 on Adipose Tissue in Mice

| Parameter | Effect of TUG-891 in vivo (Mice) | Citation |

|---|---|---|

| Body Weight | Decreased | embopress.orgembopress.orgcornell.eduselleckchem.com |

| Fat Mass | Decreased | embopress.orgembopress.orgnih.govbiomolther.orgcornell.eduselleckchem.comnih.gov |

| Lean Mass | Minor reduction | embopress.org |

| Brown Adipocyte Lipid Content | Decreased | embopress.orgembopress.orgnih.govcornell.eduresearchgate.netnih.gov |

| BAT Nutrient Uptake (Fatty Acids) | Increased | embopress.orgembopress.orgnih.govresearchgate.netcornell.edu |

| BAT Nutrient Uptake (Glucose) | Increased | nih.gov |

| WAT Adipocyte Size | Decreased | embopress.orgnih.gov |

| iBAT Weight | Reduced | embopress.org |

| gWAT Weight | Reduced | embopress.org |

| Liver Weight | Reduced | embopress.org |

| Fat Oxidation | Increased | embopress.orgembopress.orgnih.govbiomolther.orgcornell.eduselleckchem.comnih.gov |

| Glucose Oxidation | Lowered | embopress.org |

| Plasma TG levels | Increased (possibly due to lipolysis) | embopress.org |

| Inflammation in visceral WAT | Ameliorated | biomolther.org |

| Insulin Resistance | Ameliorated | biomolther.org |

Data Table: Effects of TUG-891 on Brown Adipocytes In Vitro

| Parameter | Effect of TUG-891 in vitro (Brown Adipocytes) | Citation |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Acutely increased | embopress.orgembopress.orgcornell.edunih.gov |

| Mitochondrial Depolarization | Promoted | embopress.orgembopress.orgnih.govresearchgate.netcornell.edunih.govaginganddisease.org |

| Mitochondrial Fragmentation | Induced | embopress.orgembopress.orgnih.govresearchgate.netcornell.edunih.govaginganddisease.org |

| Intracellular Ca2+ Release | Stimulated (GPR120-dependent) | embopress.orgembopress.orgnih.govresearchgate.netcornell.edunih.govaginganddisease.org |

| UCP1 Activity | Activated (GPR120-independent) | embopress.orgembopress.orgnih.govcornell.edunih.gov |

| Glucose Uptake | Enhanced (in 3T3-L1 adipocytes) | nih.govresearchgate.netnih.govresearchgate.net |

Increased Fat Oxidation

Activation of FFA4 by TUG-891 has been shown to increase fat oxidation in mice. This effect contributes to a reduction in fat mass biomolther.orgembopress.org. Studies in C57Bl/6J mice treated with TUG-891 demonstrated an acute increase in fat oxidation embopress.orgembopress.org. This increased oxidation is supported by histological analysis showing decreased lipid content in brown adipose tissue (BAT), subcutaneous white adipose tissue (sWAT), and gonadal white adipose tissue (gWAT) embopress.org.

Fatty Acid Uptake and Utilization by BAT

TUG-891 treatment enhances the uptake of fatty acids by brown adipose tissue in vivo embopress.orgembopress.orgnih.gov. This increased uptake is indicative of enhanced BAT activity and a higher demand for circulating lipids to fuel increased lipid combustion nih.gov. The beneficial metabolic effects of TUG-891 are linked to this increased activity in brown fat embopress.orgembopress.org. Activation of GPR120 by TUG-891 stimulates mitochondrial respiration in brown adipocytes, contributing to increased lipid combustion embopress.orgembopress.orgnih.govresearchgate.net. This process involves GPR120-dependent intracellular calcium release, mitochondrial depolarization, and mitochondrial fission, thereby activating uncoupling protein 1 (UCP1) embopress.orgembopress.orgnih.govresearchgate.net.

Table 1: Effects of TUG-891 on Adipose Tissue in Mice

| Adipose Tissue Type | Effect of TUG-891 Treatment (in vivo) | Reference |

| Brown Adipose Tissue (BAT) | Increased fatty acid uptake, Decreased lipid content, Increased mitochondrial respiration | embopress.orgembopress.orgnih.govresearchgate.net |

| Subcutaneous White Adipose Tissue (sWAT) | Decreased adipocyte size | embopress.org |

| Gonadal White Adipose Tissue (gWAT) | Decreased adipocyte size | embopress.org |

| Visceral White Adipose Tissue (vWAT) | Ameliorated inflammation, Improved insulin resistance | biomolther.orgnih.gov |

Effects on Glucose Homeostasis and Insulin Sensitivity

TUG-891 has demonstrated positive effects on glucose homeostasis and insulin sensitivity in in vivo models, primarily through its interaction with FFA4.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion from Enteroendocrine Cells

Activation of FFA4 by TUG-891 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells nih.govnih.govfrontiersin.org. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose regulation by enhancing glucose-dependent insulin secretion from pancreatic beta cells mdpi.combiomolther.orgresearchgate.netresearchgate.net. Studies using cultured mouse and human taste bud cells also showed that TUG-891 treatment enhanced the release of GLP-1 biomolther.org.

Enhanced Glucose Uptake in Adipocytes

Pharmacological dissection of TUG-891 responses in model murine cell systems indicated that FFA4 activation could enhance glucose uptake in 3T3-L1 adipocytes nih.govnih.gov. Treatment of adipocytes with TUG-891 has been shown to induce deoxyglucose uptake mdpi.com.

Improvement of Glucose Tolerance in Murine Models

TUG-891 has been reported to improve glucose tolerance in murine models mdpi.combiomolther.orgnih.govfrontiersin.org. In diet-induced obese (DIO) mice, TUG-891 treatment significantly lowered blood glucose levels during an oral glucose tolerance test mdpi.comresearchgate.net. This improvement in glucose tolerance is a key beneficial metabolic effect observed with TUG-891 administration in vivo biomolther.orgnih.gov.

Table 2: Effects of TUG-891 on Glucose Metabolism in Murine Models

| Effect | Observation in Murine Models | Reference |

| Glucose Tolerance | Improved | mdpi.combiomolther.orgnih.govfrontiersin.org |

| Blood Glucose Levels | Lowered (in DIO mice) | mdpi.comresearchgate.net |

| Insulin Sensitivity | Increased | biomolther.orgnih.govresearchgate.net |

| Insulin Secretion | Promoted/Increased | mdpi.comresearchgate.netresearchgate.netaginganddisease.orgrsc.org |

Promotion of Insulin Secretion

Studies have indicated that TUG-891 can promote or increase insulin secretion mdpi.comresearchgate.netresearchgate.netaginganddisease.orgrsc.org. This effect is likely mediated, at least in part, through the stimulation of GLP-1 secretion, which in turn enhances glucose-dependent insulin release from pancreatic beta cells mdpi.combiomolther.orgresearchgate.netresearchgate.net. In DIO mice, TUG-891 treatment led to significantly increased insulin levels compared to vehicle-treated mice mdpi.comresearchgate.net.

Anti-inflammatory Actions

TUG-891 has demonstrated anti-inflammatory properties, primarily through its effects on immune cells like macrophages.

Inhibition of Proinflammatory Mediator Release from Macrophages (e.g., RAW264.7)

Studies utilizing the murine macrophage cell line RAW264.7 have shown that TUG-891 can inhibit the release of proinflammatory mediators. Treatment with TUG-891 inhibited the release of TNF-α induced by lipopolysaccharide (LPS) in RAW264.7 macrophages nih.govcaymanchem.comresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. This effect is associated with the activation of the FFA4 receptor nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. TUG-891 has also been reported to reduce the expression of the M1 marker IL-6 in macrophages while upregulating M2 markers frontiersin.orgfrontiersin.org. Furthermore, activation of GPR120 by TUG-891 stimulates nuclear factor E2-related factor 2 (Nrf2) in RAW264.7 cells, contributing to resistance against oxidation and reduced reactive oxygen species (ROS) secretion aginganddisease.orgmdpi.com. TUG-891 was shown to inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced ROS generation in RAW264.7 murine macrophages mdpi.com.

Reduction of TNF Secretion

A specific aspect of TUG-891's anti-inflammatory action in macrophages is the reduction of TNF secretion. In LPS-treated RAW264.7 cells, TUG-891 statistically significantly inhibited TNF secretion researchgate.net. The inhibition of TNF secretion by TUG-891 in these cells was concentration-dependent nih.govresearchgate.net. The pIC50 value for TUG-891's inhibition of TNF secretion in RAW264.7 cells was reported as 5.86 ± 0.29 nih.govresearchgate.net.

Table 1: Inhibition of TNF Secretion by TUG-891 in RAW264.7 Macrophages

| Mediator | Cell Line | Effect | pIC50 Value | Reference |

| TNF | RAW264.7 | Inhibition | 5.86 ± 0.29 | nih.govresearchgate.net |

Systemic Metabolic Outcomes in Murine Models

Investigations in murine models have revealed significant systemic metabolic effects of TUG-891, particularly concerning body weight and fat mass.

Reduction of Body Weight and Fat Mass

Activation of GPR120 by the selective agonist TUG-891 has been shown to acutely increase fat oxidation and reduce body weight and fat mass in C57Bl/6J mice embopress.orgembopress.orgnih.govcornell.edu. These effects coincided with decreased brown adipocyte lipid content and increased nutrient uptake by brown adipose tissue (BAT), indicating increased BAT activity embopress.orgembopress.orgnih.govcornell.edud-nb.info. Studies have demonstrated that TUG-891 treatment reduced total body weight, primarily due to a substantial reduction in fat mass embopress.org. For instance, in C57Bl/6J mice treated daily with TUG-891 for 2.5 weeks, a large reduction in fat mass (-73%) was observed compared to vehicle embopress.org. TUG-891 administration also reduced lipid content in BAT and adipocyte size in both subcutaneous and gonadal white adipose tissue nih.gov. The beneficial metabolic effects of TUG-891, including the reduction in body weight and fat mass, were predominantly mediated through GPR120, as these effects were reduced or absent in GPR120 knockout mice nih.gov. TUG-891 also reduced sleep fragmentation-induced increases in food consumption and epididymal fat mass in mice caymanchem.combiomolther.org.

Table 2: Impact of TUG-891 on Body Weight and Fat Mass in Murine Models

| Model System | Treatment Duration | Outcome (Body Weight) | Outcome (Fat Mass) | Key Finding | Reference |

| C57Bl/6J mice | 2.5 weeks | Reduced | Reduced (-73%) | Linked to increased fat oxidation and BAT activity | embopress.orgembopress.orgnih.govcornell.edu |

| Sleep fragmentation mice | Not specified | Reduced | Reduced | Normalized increases induced by sleep fragmentation | caymanchem.combiomolther.orgnih.gov |

Impact on Lean Mass

The impact of TUG-891 on lean mass in murine models has also been investigated. In the study involving C57Bl/6J mice treated for 2.5 weeks, TUG-891 caused a minor reduction in lean mass (-9.9%) compared to the vehicle group embopress.org. However, another study using GPR120 knockout mice and wild-type littermates reported that lean mass was unchanged in all treatment groups nih.gov. In the context of cancer cachexia models, TUG-891 was observed to reduce muscle fiber cross-sectional area physiology.org.

Table 3: Impact of TUG-891 on Lean Mass in Murine Models

| Model System | Treatment Duration | Outcome (Lean Mass) | Finding Context | Reference |

| C57Bl/6J mice | 2.5 weeks | Minor Reduction | Compared to vehicle | embopress.org |

| GPR120 KO and WT mice | Not specified | Unchanged | Across all treatment groups | nih.gov |

| Cancer cachexia mice | Not specified | Reduced fiber CSA | In LLC-bearing mice | physiology.org |

Translational and Therapeutic Implications of Tug 891 Research

TUG-891 as a Research Tool for GPR120 Function Elucidation

TUG-891 is recognized as a potent and selective agonist for human FFA4. medkoo.comselleckchem.combiomolther.orgcaymanchem.comtocris.comrndsystems.com Its pharmacological properties have made it instrumental in dissecting the complex signaling pathways and physiological roles mediated by FFA4. Studies utilizing TUG-891 have demonstrated that activation of human FFA4 leads to similar signaling events as the endogenous ligand alpha-linolenic acid (αLA), including the stimulation of Ca²⁺ mobilization, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase (ERK). nih.govselleckchem.comnih.govresearchgate.netbiomolther.org

Research using TUG-891 has provided insights into FFA4 function in various cell types and tissues. For instance, TUG-891 has been used to study FFA4's role in the differentiation of 3T3-L1 adipocytes, showing that FFA4 expression increases during adipogenic differentiation and that TUG-891's adipogenic ability is inhibited in FFA4 knockdown cells. biomolther.org In taste bud cells, TUG-891 treatment induced a rapid increase in intracellular Ca²⁺, triggered ERK1/2 phosphorylation, and enhanced the release of GLP-1. biomolther.orgnih.govku.dk These findings suggest a role for lingual FFA4 in modulating taste preference for fats and activating the tongue-brain-gut axis. biomolther.orgnih.govku.dk

TUG-891 has also been employed to investigate FFA4's involvement in brown adipose tissue (BAT) activity. Studies in mice showed that TUG-891 administration stimulated mitochondrial respiration in BAT, leading to enhanced fat oxidation and a reduction in fat mass. biomolther.orgembopress.orgembopress.orgnih.govcornell.edu This effect is mediated, at least in part, through GPR120-dependent intracellular calcium release and mitochondrial fragmentation, as well as potential GPR120-independent activation of UCP1. embopress.orgembopress.orgnih.govcornell.edu

The compound's selectivity for human FFA4 over FFA1 makes it a valuable tool for specifically probing FFA4-mediated responses in human-relevant systems. biomolther.orgcaymanchem.comtocris.comrndsystems.comabcam.com

Potential as a Therapeutic Strategy for Metabolic Disorders

The research elucidating the physiological functions of FFA4 through the use of agonists like TUG-891 has highlighted the potential of targeting this receptor for the treatment of metabolic disorders. nih.govnih.govresearchgate.net Activation of FFA4 has been implicated in beneficial metabolic effects, including improved insulin (B600854) sensitivity and reduced inflammation. nih.gov

Obesity

Studies using TUG-891 have demonstrated its potential in addressing obesity. In mice, oral administration of TUG-891 has been shown to suppress increased food intake and weight gain induced by sleep fragmentation. biomolther.orgcaymanchem.com Furthermore, TUG-891 administration has been linked to enhanced fat oxidation and reduction of fat mass in mice, attributed to the stimulation of mitochondrial breathing in brown adipose tissue. biomolther.orgembopress.orgembopress.orgnih.govcornell.edu These findings suggest that activating FFA4 with agonists like TUG-891 could be a promising strategy to increase lipid combustion and reduce obesity. embopress.orgembopress.orgnih.govcornell.edu

Type 2 Diabetes Mellitus

FFA4 is considered a promising therapeutic target for type 2 diabetes mellitus. nih.govnih.govresearchgate.netrsc.orgacs.orgmdpi.com Activation of FFA4 by agonists such as TUG-891 has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells. nih.govnih.govresearchgate.netcaymanchem.com GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by promoting glucose-dependent insulin secretion from pancreatic beta cells and inhibiting glucagon (B607659) release. rsc.orgmdpi.com

In model systems, TUG-891 has been shown to enhance glucose uptake in 3T3-L1 adipocytes and inhibit the release of proinflammatory mediators from macrophages, both of which are relevant to the pathophysiology of type 2 diabetes. nih.govnih.govresearchgate.netcaymanchem.com While TUG-891 itself may face limitations in vivo due to metabolic stability mdpi.comrsc.orgacs.orgmdpi.com, research based on its structure has led to the development of novel GPR120 agonists with improved properties, demonstrating the potential of this target for antidiabetic agents. mdpi.commdpi.com Studies in diet-induced obese (DIO) mice have shown that TUG-891 can improve glucose tolerance and elevate insulin levels. mdpi.commdpi.com

Challenges and Considerations for Therapeutic Application

Despite the promising potential of targeting FFA4 for metabolic disorders, there are challenges and considerations for the therapeutic application of agonists like TUG-891. nih.govmedkoo.comnih.govresearchgate.net

Species-Specific Selectivity over Other Free Fatty Acid Receptors (e.g., FFA1)

A significant challenge is the species-specific selectivity of TUG-891, particularly over Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. While TUG-891 exhibits high selectivity for human FFA4 over human FFA1, its selectivity for mouse FFA4 over mouse FFA1 is limited. nih.govmedkoo.comnih.govbiomolther.orgrndsystems.comabcam.com This lack of high selectivity in rodent species complicates its use in vivo for unequivocally attributing observed effects solely to FFA4 activation. nih.govmedkoo.comnih.govbiomolther.org This highlights the need for careful interpretation of data from rodent models and the importance of developing compounds with improved species selectivity for translational studies.

Data on the selectivity of TUG-891 for human FFA4 over human FFA1 is available, showing a significant difference in potency. caymanchem.comtocris.comrndsystems.comabcam.com

| Receptor (Species) | pEC₅₀ (Agonism) | Selectivity vs Human FFA1 | Reference |

| Human FFA4 | 7.36 | - | tocris.comrndsystems.comabcam.com |

| Mouse FFA4 | 7.77 | - | tocris.comrndsystems.comabcam.com |

| Human FFA1 | 4.19 | ~1480-fold selective for hFFA4 | tocris.comrndsystems.comabcam.com |

| Mouse FFA1 | Limited selectivity over mouse FFA1 | - | nih.govmedkoo.comnih.govbiomolther.org |

Note: pEC₅₀ is the negative logarithm of the EC₅₀. Higher pEC₅₀ values indicate greater potency.

Desensitization of FFA4 Signaling Response

Another important consideration is the phenomenon of FFA4 signaling desensitization upon prolonged exposure to agonists like TUG-891. nih.govnih.govgla.ac.uk Activation of human FFA4 by TUG-891 results in rapid phosphorylation and internalization of the receptor, which is associated with desensitization of the signaling response. nih.govnih.govgla.ac.uk However, studies have shown that removal of TUG-891 can lead to rapid recycling of FFA4 back to the cell surface and resensitization of the Ca²⁺ signaling response. nih.govnih.gov This desensitization process involves receptor phosphorylation and internalization, and while β-arrestins are involved in internalization, they may not be the sole factors in desensitization. nih.govnih.govgla.ac.uk Understanding and potentially mitigating this desensitization could be crucial for maintaining the long-term therapeutic efficacy of FFA4 agonists.

The desensitization of FFA4 to TUG-891 has been observed in various cell lines, including CHO-FFA4 cells and HT29 cells. rsc.orgrsc.org

| Cell Line | Agonist | Desensitization IC₅₀ (μM) | Reference |

| CHO-FFA4 | TUG-891 | 0.5 | rsc.orgrsc.org |

| HT29 | TUG-891 | 5 | rsc.orgrsc.org |

Clinical Translation Readiness and Future Research Directions

Despite the promising preclinical findings, no FFA4 agonists, including TUG-891, have yet entered clinical trials to assess their efficacy in any disease state researchgate.netmdpi.comopenrepository.com. This highlights a significant gap in the clinical translation of research findings related to TUG-891 and other FFA4 agonists.

One challenge identified with TUG-891, particularly in mouse studies, is its limited selectivity over mouse FFA1, which complicates its use in vivo in this species nih.govmedkoo.com. Additionally, TUG-891 has been reported to display high plasma clearance and a short half-life in vivo, potentially due to the susceptibility of its phenylpropanoic acid moiety to β-oxidation mdpi.com. These pharmacokinetic limitations suggest that TUG-891 itself may not be an ideal candidate for direct clinical translation and underscore the need for the discovery of novel FFA4 agonists with improved properties mdpi.comnih.gov.

Future research directions involve the continued search for potent, selective, and orally bioavailable small molecule FFA4 agonists mdpi.com. There is a clear need to identify novel FFA4 ligands with enhanced pharmacological profiles nih.gov. Further studies are also required to fully understand the complex interplay between FFA4 expression, its subcellular localization, and cellular processes like the formation of lipid droplets during adipocyte differentiation biorxiv.org. Understanding the details of identification and regulation of phosphorylation in the FFA4 response to ligands is also vital gla.ac.uk.

The therapeutic potential of FFA4 agonists for treating diabetes is drawing considerable attention, and recent studies are also exploring their anti-inflammatory effects in lung macrophages and their role in mediating airway smooth muscle relaxation gla.ac.uk.

Structure-Based Drug Design Efforts Inspired by TUG-891

TUG-891, being the first potent and selective synthetic FFA4 agonist, has served as a crucial reference compound and a starting point for structure-based drug design efforts aimed at identifying novel FFA4 agonists researchgate.netacs.org.

Based on the structure of TUG-891, which demonstrated excellent activity and selectivity, researchers have designed and synthesized series of novel FFA4 agonists researchgate.netmdpi.com. Modifications to the TUG-891 structure, such as replacing the β-position carbon atom of the phenylpropanoic acid moiety with an oxygen atom or exchanging carbon and oxygen between benzene (B151609) rings, have been explored to maintain or improve agonistic activity researchgate.netmdpi.com.

Structure-based ligand design approaches, utilizing techniques such as homology modeling of the receptor and its binding site linked to validation by detailed receptor mutagenesis and functional studies, have been employed to define the orthosteric binding site of FFA4 nih.gov. These studies have identified key residues within FFA4 involved in the binding of ligands like TUG-891 nih.gov.

Cryo-electron microscopy structures of GPR120 in complex with ligands, including TUG-891, have provided valuable insights into the molecular basis of ligand interaction with the receptor researchgate.netrcsb.org. These structures have revealed how ligands like TUG-891 bind within the seven transmembrane helix bundle of FFA4, typically assuming an "L" configuration researchgate.net. The knowledge gleaned from these structural studies, including how GPR120 differentiates rigid double bonds and flexible single bonds, is expected to facilitate rational drug design targeting GPR120 rcsb.org.

Examining structure-activity relationship (SAR) variations of the ortho-biphenyl scaffold present in TUG-891 has helped identify key residues in FFA4 responsible for the preference for specific substituents, further guiding the design of novel ligands nih.gov.

The development of TUG-based molecules, as well as new and different chemical entities inspired by TUG-891's structure, represents a significant avenue in the search for future antidiabetic drugs and therapies for other conditions where FFA4 modulation shows promise acs.org.

Data Table: Select In Vitro Effects of TUG-891

| Effect | Cell Type | Concentration | Finding | Source |

| GLP-1 secretion stimulation | STC-1 enteroendocrine cells | 30 µM | Robust, statistically significant increase | researchgate.net |

| Glucose uptake enhancement | 3T3-L1 adipocytes | 10 µM | Statistically significant increase (47% ± 18% of insulin response) | researchgate.netcaymanchem.com |

| Inhibition of LPS-induced TNF-α release | RAW 264.7 macrophages | 10 µM | Statistically significant inhibition (30% ± 6% inhibition) | researchgate.netcaymanchem.com |

| Inhibition of proliferation and migration | DU145 and PC3 prostate cancer cells | 1 µM | Inhibition of lysophosphatidic acid- or EGF-induced proliferation and migration | caymanchem.com |

Data Table: In Vivo Effects of TUG-891 in Mice

Methodological Approaches in Tug 891 Research

In Vitro Cell Culture Models

Research utilizing differentiated brown adipocytes has been pivotal in understanding the role of TUG-891 in energy expenditure. In these cells, TUG-891 has been shown to directly stimulate mitochondrial respiration and thermogenic activity. nih.govembopress.orgsdu.dk

Studies have demonstrated that TUG-891 acutely increases the oxygen consumption rate (OCR) in immortalized brown adipocytes, an effect that is partially mediated by GPR120. nih.gov This response is linked to a GPR120-dependent release of intracellular calcium, which in turn leads to mitochondrial depolarization and fission, key events in activating brown fat thermogenesis. nih.govnih.govkoreascience.kr Furthermore, TUG-891 has been observed to have a GPR120-independent effect by directly activating uncoupling protein 1 (UCP1), a critical protein for non-shivering thermogenesis in brown adipocytes. nih.govembopress.orgsdu.dk This dual action, both receptor-dependent and independent, highlights a complex mechanism for how TUG-891 promotes increased lipid combustion in these cells. nih.govresearchgate.net

Table 1: Effects of TUG-891 on Differentiated Brown Adipocytes

| Parameter | Observation | Mechanism | Source(s) |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | Acutely increased | GPR120-dependent and -independent pathways | nih.govembopress.org |

| Intracellular Calcium (Ca2+) | Increased release | GPR120 signaling | nih.govnih.govkoreascience.kr |

| Mitochondrial Activity | Depolarization and fission | Downstream of Ca2+ release | nih.govembopress.org |

| UCP1 Activity | Directly activated | GPR120-independent | nih.govsdu.dk |

To study the specific molecular signaling pathways of FFA4 without interference from other receptors, researchers have employed Flp-In T-REx 293 cells engineered for doxycycline-inducible expression of human FFA4 (hFFA4). nih.govnih.gov In this model system, TUG-891 has been characterized as a potent agonist, eliciting several key downstream signaling events. nih.gov

Upon stimulation with TUG-891, these cells exhibit robust, concentration-dependent increases in intracellular calcium mobilization, a hallmark of Gαq/11-coupled receptor activation. nih.gov TUG-891 also potently promotes the recruitment of both β-arrestin-1 and β-arrestin-2 to the receptor. nih.govnih.gov Additionally, activation of FFA4 by TUG-891 leads to the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Further studies in this cell line have shown that ligand binding induces rapid receptor phosphorylation and internalization, leading to a desensitization of the signaling response. However, upon removal of TUG-891, the receptor is able to rapidly recycle back to the cell surface, resensitizing the cells to further stimulation. nih.govnih.gov

Table 2: Signaling Profile of TUG-891 in Flp-In T-REx 293 Cells Expressing FFA4

| Assay Endpoint | TUG-891-Mediated Response | Source(s) |

|---|---|---|

| Ca2+ Mobilization | Concentration-dependent increase | nih.gov |

| β-Arrestin-1 Recruitment | Concentration-dependent recruitment | nih.govnih.gov |

| β-Arrestin-2 Recruitment | Concentration-dependent recruitment | nih.govnih.gov |

| ERK Phosphorylation | Concentration-dependent increase | nih.govresearchgate.net |

| Receptor Internalization | Rapid internalization following activation | nih.gov |

| Receptor Desensitization | Loss of signaling response after prolonged stimulation | nih.gov |

| Receptor Resensitization | Recovery of response after ligand removal | nih.govnih.gov |

The human colon adenocarcinoma cell line, HT-29, is another model used to investigate FFA4 signaling. In these cells, which endogenously express the receptor, TUG-891 has been shown to stimulate ERK phosphorylation in a concentration-dependent manner. nih.gov This finding in a native expression system corroborates the results observed in the engineered Flp-In T-REx 293 cells, confirming that ERK activation is a downstream consequence of FFA4 agonism by TUG-891. nih.govnih.gov

Table 3: Effect of TUG-891 on HT-29 Cells

| Parameter | Observation | Source(s) |

|---|---|---|

| ERK Phosphorylation | Concentration-dependent increase | nih.gov |

The role of TUG-891 in stimulating gut hormone secretion has been investigated using murine enteroendocrine cell lines, such as STC-1 and GLUTag cells. These cells are known to express both FFA1 and FFA4 and are crucial for metabolic regulation through the secretion of incretins like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net

In both STC-1 and GLUTag cell lines, TUG-891 was found to produce a robust increase in GLP-1 secretion. nih.govresearchgate.net This effect is primarily attributed to the activation of FFA4, demonstrating the receptor's role in mediating the release of this important incretin (B1656795) hormone in response to fatty acid signals. nih.govresearchgate.netresearchgate.net

Table 4: TUG-891 Effects on Enteroendocrine Cell Lines

| Cell Line | Key Finding | Source(s) |

|---|---|---|

| STC-1 | Stimulated GLP-1 secretion | nih.govresearchgate.net |

| GLUTag | Stimulated GLP-1 secretion | researchgate.net |

The 3T3-L1 cell line, which differentiates into adipocytes, serves as a valuable model for studying metabolic processes like glucose uptake and adipogenesis. In differentiated 3T3-L1 adipocytes, which express FFA4 but not FFA1, TUG-891 has been shown to mimic some of the beneficial metabolic effects of long-chain fatty acids. nih.govgla.ac.uk

Specifically, treatment with TUG-891 produces a statistically significant, concentration-dependent increase in insulin-independent glucose uptake. nih.govresearchgate.net However, the magnitude of this response is modest compared to the effect of insulin (B600854). nih.govresearchgate.net Studies have also indicated that TUG-891 has only modest effects on adipogenic differentiation and β-adrenoceptor stimulated lipolysis in this cell model. researchgate.netgla.ac.uk

Table 5: Research Findings for TUG-891 in 3T3-L1 Adipocytes

| Process | Effect of TUG-891 | Source(s) |

|---|---|---|

| Glucose Uptake | Stimulated a modest, concentration-dependent increase | nih.govresearchgate.net |

| Adipogenesis | Had limited/modest effects | researchgate.netgla.ac.uk |

| Lipolysis | Significantly inhibited β-adrenoceptor stimulated lipolysis | gla.ac.uk |

To investigate the anti-inflammatory properties of FFA4 activation, researchers have utilized the RAW264.7 murine macrophage-like cell line. nih.gov These cells, which also express FFA4 but not FFA1, are commonly used to study inflammatory responses, such as the release of cytokines upon stimulation with lipopolysaccharide (LPS). nih.govresearchgate.net

In this model, TUG-891 has been shown to inhibit the LPS-induced secretion of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-dependent manner. nih.govresearchgate.net This demonstrates the anti-inflammatory potential of FFA4 agonism. nih.gov Further research in mouse alveolar macrophages has shown that TUG-891 also inhibits cell motility and phagocytosis, suggesting a broader role for FFA4 in modulating macrophage function. koreascience.krnih.govresearchgate.net This inhibition is mediated through a Gq protein-PLC-Ca2+ release pathway. koreascience.krnih.gov

Table 6: Effects of TUG-891 on RAW264.7 and Alveolar Macrophages

| Cell Type | Parameter | Observation | Source(s) |

|---|---|---|---|

| RAW264.7 Macrophages | TNF-α Secretion (LPS-induced) | Inhibited in a concentration-dependent manner | nih.govresearchgate.net |

| Mouse Alveolar Macrophages | Motility | Inhibited | nih.govresearchgate.net |

| Mouse Alveolar Macrophages | Phagocytosis | Inhibited | koreascience.krnih.gov |

| Mouse Alveolar Macrophages | Intracellular Ca2+ | Increased | nih.gov |

In Vivo Animal Models

The C57Bl/6J mouse strain is a widely used in vivo model in TUG-891 research to investigate its effects on metabolism. Studies have consistently shown that activation of GPR120 by TUG-891 in these mice leads to significant metabolic benefits. nih.govembopress.org Treatment with TUG-891 reduces total body weight, an effect primarily attributed to a substantial reduction in fat mass with only a minor impact on lean mass. embopress.orgovid.com This is accompanied by an acute increase in fat oxidation. nih.govembopress.org

Furthermore, TUG-891 administration increases the activity of brown adipose tissue (BAT), evidenced by increased nutrient uptake and decreased lipid content in brown adipocytes. nih.govembopress.org In some cases, an increase in Ucp1 gene expression in gonadal white adipose tissue (gWAT) suggests a GPR120-mediated "browning" effect. ovid.com Beyond metabolic regulation, TUG-891 has been shown to inhibit the motility and phagocytosis of alveolar macrophages isolated from C57BL/6J mice. nih.gov

Table 2: Summary of Key Research Findings for TUG-891 in C57Bl/6J Mice

| Parameter Investigated | Observed Effect of TUG-891 | Reference |

|---|---|---|

| Body Composition | Reduced total body weight and fat mass | nih.govembopress.org |

| Energy Metabolism | Acutely increased fat oxidation | nih.govembopress.org |

| Brown Adipose Tissue (BAT) | Increased nutrient uptake and activity | nih.govembopress.orgresearchgate.net |

| White Adipose Tissue (WAT) | Potential for "browning" | ovid.com |

| Macrophage Function | Inhibited motility and phagocytosis | nih.gov |

To confirm that the physiological effects of TUG-891 are specifically mediated by its target receptor, GPR120, researchers use GPR120 knockout (KO) mice. These mice lack the gene for the GPR120 receptor and serve as a crucial negative control. In studies where GPR120 KO mice are treated with TUG-891, the beneficial metabolic effects observed in wild-type (WT) C57Bl/6J mice are markedly reduced or entirely absent. embopress.orgnih.gov For instance, the significant reductions in body weight and fat mass, as well as the increase in fat oxidation seen in WT mice, are not observed to the same extent in GPR120 KO mice following TUG-891 administration. embopress.org These experiments provide strong evidence that the primary mechanism through which TUG-891 exerts its anti-obesity and metabolic effects is the activation of the GPR120 receptor. embopress.orgnih.gov

Institute of Cancer Research (ICR) mice are another model system employed in the broader field of FFA4 agonist research, where TUG-891 serves as a key reference compound. researchgate.net Both normal ICR mice and diet-induced obese (DIO) models are used. researchgate.net In this context, these models are utilized to evaluate the therapeutic potential of new compounds, with assessments including oral glucose tolerance tests in normal mice and the measurement of antidiabetic activity in the DIO mice. researchgate.net

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are fundamental to characterizing the interaction of TUG-891 with the GPR120 receptor and the resulting downstream cellular events. These techniques allow for a detailed examination of the compound's pharmacological properties.

Key assays focus on receptor activation and signaling, such as measuring intracellular calcium ([Ca²⁺]i) mobilization, which is a rapid response to GPR120 activation by TUG-891. nih.govresearchgate.net Other assays quantify the recruitment of β-arrestin-1 and β-arrestin-2 to the receptor, a critical step in G-protein-coupled receptor signaling and internalization. nih.govmedchemexpress.com The activation of downstream signaling cascades is often assessed by measuring the phosphorylation of specific proteins, such as extracellular signal-regulated kinase (ERK), using techniques like Western blotting. nih.govmedchemexpress.com

To study the functional outcomes of receptor activation, researchers employ assays that measure the secretion of hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. nih.govresearchgate.net Cellular functions such as motility and phagocytosis are evaluated using cell movement and phagocytosis measurement assays, particularly in immune cells like macrophages. nih.gov At the genetic level, Reverse Transcription PCR (RT-PCR) is used to determine the expression of GPR120 and other target genes in various cells and tissues. nih.gov

Table 3: Common Assays Used in TUG-891 Research

| Assay Type | Purpose in TUG-891 Research | Typical Finding |

|---|---|---|

| Calcium (Ca²⁺) Mobilization Assay | To measure a primary Gq-coupled signaling event upon receptor activation. nih.gov | TUG-891 induces a rapid increase in intracellular calcium. nih.govnih.govresearchgate.net |

| β-Arrestin Recruitment Assay | To quantify ligand-induced interaction between GPR120 and β-arrestin proteins. nih.gov | TUG-891 stimulates the recruitment of β-arrestin-1 and β-arrestin-2. nih.govmedchemexpress.com |

| ERK Phosphorylation Assay | To assess the activation of the downstream MAPK/ERK signaling pathway. nih.gov | TUG-891 induces ERK phosphorylation. nih.govmedchemexpress.com |

| Receptor Internalization Assay | To visualize and quantify the movement of the receptor from the cell surface. nih.gov | Activation by TUG-891 leads to rapid receptor internalization. nih.govmedchemexpress.com |

| GLP-1 Secretion Assay | To measure the functional effect of TUG-891 on enteroendocrine cells. nih.gov | TUG-891 enhances the in vitro release of GLP-1. researchgate.net |

| Phagocytosis Measurement | To assess the impact of TUG-891 on macrophage immune function. nih.gov | TUG-891 inhibits phagocytosis in mouse alveolar macrophages. nih.gov |

| RT-PCR | To determine the expression levels of GPR120 and other relevant genes. nih.gov | Confirms GPR120 expression in target cells and tissues. nih.gov |

Oxygen Consumption Rate (OCR) Measurement

The impact of TUG-891 on cellular metabolism is frequently assessed by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. nih.gov Methodologies such as the Seahorse Bioscience XF24 extracellular flux analyzer are employed to monitor OCR in real-time in various cell types, particularly in differentiated brown adipocytes. nih.govresearchgate.net

In a notable study, the direct application of TUG-891 to differentiated brown adipocytes resulted in a significant and acute increase in the OCR, with the rate more than doubling. nih.gov This response indicates a potent stimulation of mitochondrial activity. nih.gov Further investigation into the mechanism revealed that this effect is partially dependent on the GPR120 receptor, as pretreatment with the GPR120 antagonist AH7614 reduced, but did not completely abolish, the TUG-891-induced OCR increase. nih.gov This suggests that TUG-891 may exhibit both GPR120-dependent and GPR120-independent activity in stimulating oxygen consumption. nih.govnih.gov The assays typically measure basal OCR and then monitor changes following the sequential addition of compounds that perturb mitochondrial function, such as oligomycin, FCCP, and rotenone/antimycin A. nih.gov

Table 1: Effect of TUG-891 on Oxygen Consumption Rate (OCR) in Brown Adipocytes

| Treatment | Observation | Implication | Source |

|---|---|---|---|

| TUG-891 | Acutely increased OCR by more than twofold. | Direct activation of brown adipocytes. | nih.gov |

Intracellular Calcium Release Assays

A primary method to characterize the activity of TUG-891 is through intracellular calcium release assays, which measure the mobilization of Ca2+ from intracellular stores—a hallmark of Gq-coupled GPCR activation. nih.govnih.gov These assays are typically conducted in cell lines engineered to express the target receptor, such as human FFA4 (GPR120) in Flp-In T-REx 293 cells, or in cells that endogenously express the receptor, like the HT-29 human adenocarcinoma cell line. nih.gov

The methodology often involves loading cells with a fluorescent Ca2+ indicator dye, such as Fura-2-AM, and then monitoring changes in fluorescence intensity upon agonist stimulation using a scanning fluorometer. nih.gov TUG-891 consistently demonstrates potent, concentration-dependent stimulation of Ca2+ mobilization. nih.gov When compared to other ligands, TUG-891 is often the most potent agonist. nih.gov For instance, in one study, the potency of TUG-891 in a Ca2+ assay was approximately 10-fold greater than GW9508 and 80-fold greater than α-linolenic acid (aLA). nih.gov Research has also shown that TUG-891 stimulates Ca2+ mobilization via the Gq protein and the subsequent release of Ca2+ from intracellular stores in mouse alveolar macrophages, an effect that was eliminated by thapsigargin, a compound that depletes these stores. nih.gov

Table 2: Potency of TUG-891 in Intracellular Calcium Release Assays

| Compound | Cell Line | pEC50 (Mean ± SEM) | Source |

|---|---|---|---|

| TUG-891 | hFFA4 Flp-In T-REx 293 | 7.36 ± 0.05 | nih.gov |

| α-linolenic acid (aLA) | hFFA4 Flp-In T-REx 293 | 5.46 ± 0.08 | nih.gov |

| GW9508 | hFFA4 Flp-In T-REx 293 | 6.33 ± 0.05 | nih.gov |

β-arrestin Recruitment Assays

The interaction of TUG-891 with the FFA4 receptor is also characterized by its ability to induce the recruitment of β-arrestin proteins, a key process in GPCR desensitization and signaling. nih.gov Bioluminescence Resonance Energy Transfer (BRET) assays are a common technique used to study these interactions in live cells. nih.gov This method allows for the quantitative measurement of the recruitment of both β-arrestin-1 and β-arrestin-2 to the FFA4 receptor upon agonist stimulation. nih.gov

In these assays, TUG-891 produces concentration-dependent responses, demonstrating its role as a potent agonist in initiating this signaling cascade. nih.gov Its potency in recruiting β-arrestin is comparable to its activity in calcium mobilization assays. nih.gov Studies have shown that TUG-891 is capable of recruiting both β-arrestin-1 and β-arrestin-2 with a similar rank-order of potency to other FFA4 agonists, although sometimes with slightly reduced potency for β-arrestin-1 compared to β-arrestin-2. nih.gov

Table 3: Potency of TUG-891 in β-arrestin Recruitment Assays

| Assay | Compound | pEC50 (Mean ± SEM) | Source |

|---|---|---|---|

| β-arrestin-2 Recruitment | TUG-891 | 7.50 ± 0.06 | nih.gov |

ERK Phosphorylation Detection

Activation of the FFA4 receptor by TUG-891 leads to downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov The detection and quantification of phosphorylated ERK (pERK) serve as an index of receptor activation and its subsequent signaling through MAPK pathways. nih.govfrontiersin.org These assays are performed in various cell systems, including hFFA4-inducible Flp-In T-REx 293 cells and HT-29 cells that endogenously express the receptor. nih.gov

Methodologies for detecting ERK phosphorylation often involve Western blotting or plate-based immunocytochemical assays, such as the In-Cell Western system, which allow for higher throughput. nih.govfrontiersin.org Research shows that TUG-891 induces clear, concentration-dependent increases in ERK phosphorylation. nih.gov However, the potency of TUG-891 in pERK assays is sometimes lower than that observed in calcium mobilization assays, suggesting different signaling efficiencies or pathway coupling. nih.gov For example, in HT-29 cells, the pEC50 for TUG-891 in an ERK phosphorylation assay was 5.13 ± 0.12. nih.gov

Table 4: Potency of TUG-891 in ERK Phosphorylation Assays

| Compound | Cell Line | pEC50 (Mean ± SEM) | Source |

|---|---|---|---|

| TUG-891 | hFFA4 Flp-In T-REx 293 | 6.56 ± 0.11 | nih.gov |

| TUG-891 | HT-29 | 5.13 ± 0.12 | nih.gov |

Receptor Internalization and Recycling Assays

Upon activation by agonists like TUG-891, G-protein-coupled receptors such as FFA4 undergo rapid internalization from the plasma membrane into endosomes. nih.govspringernature.com This process is a critical mechanism for signal desensitization and regulation. nih.gov Assays to measure receptor internalization and subsequent recycling are crucial for understanding the full pharmacological profile of TUG-891. nih.gov

These processes are often visualized and quantified using techniques like spinning disk confocal microscopy in live cells expressing a fluorescently tagged receptor (e.g., hFFA4-eYFP). nih.gov High-content imaging assays can also be used for quantitative assessment of the kinetics of internalization. nih.gov Studies demonstrate that TUG-891 stimulates the rapid internalization of the FFA4 receptor, reaching a maximum level within approximately 40 minutes. nih.gov Interestingly, the rank-order of potency for internalization can differ from that of other signaling assays. nih.gov Furthermore, research has shown that after the removal of TUG-891, the internalized FFA4 receptor can rapidly recycle back to the cell surface, which is associated with a resensitization of the Ca2+ signaling response. nih.govnih.gov

Table 5: Potency of FFA4 Agonists in Receptor Internalization Assay

| Compound | pEC50 (Mean ± SEM) | Rank Order of Potency | Source |

|---|---|---|---|

| TUG-891 | 7.37 ± 0.11 | 1 | nih.gov |

| NCG21 | 6.53 ± 0.14 | 2 | nih.gov |

| GW9508 | 6.09 ± 0.13 | 3 | nih.gov |

Measurement of Gene Expression in Tissues

The effects of TUG-891 are also investigated at the level of gene expression in various tissues, particularly those involved in metabolism like brown adipose tissue (BAT). researchgate.netnih.gov Reverse transcription-polymerase chain reaction (RT-PCR) is a standard method used to assess the messenger RNA (mRNA) expression of specific genes. nih.gov This allows researchers to understand how receptor activation by TUG-891 can lead to changes in cellular function through the regulation of gene transcription.

In the context of TUG-891 research, studies have focused on the expression of GPR120 itself in different tissues. For example, GPR120 has been shown to be highly expressed in BAT compared to other tissues. nih.gov Furthermore, research using GPR120 knockout mice has demonstrated that the absence of the receptor alters the expression of genes involved in nutrient handling, specifically in glucose and lipid metabolism in BAT. researchgate.netnih.gov This indicates that TUG-891, by activating GPR120, can influence metabolic processes through the modulation of gene expression programs in target tissues. researchgate.netnih.gov

Lipid Content Analysis in Adipocytes

A key therapeutic application explored for TUG-891 is its effect on lipid metabolism and fat mass, which is evaluated through lipid content analysis in adipocytes. nih.govmdpi.com Histological analysis of adipose tissues from subjects treated with TUG-891 is a common methodological approach. nih.gov This often involves staining tissue sections with dyes like Oil Red O to visualize and quantify lipid droplets. researchgate.net

Studies have shown that administration of TUG-891 leads to a marked reduction in lipid content in brown adipose tissue (BAT) and a decrease in adipocyte size in both subcutaneous white adipose tissue (sWAT) and gonadal white adipose tissue (gWAT). nih.gov For example, one study reported a 28% reduction in lipid content in BAT, a 47% reduction in adipocyte size in sWAT, and a 38% reduction in adipocyte size in gWAT following TUG-891 administration. nih.gov These findings are indicative of increased lipolysis and fat oxidation, supporting the role of TUG-891 in promoting a healthier metabolic profile by mobilizing stored lipids. researchgate.netnih.gov

Table 6: Effect of TUG-891 on Adipose Tissue Morphology

| Adipose Tissue | Parameter Measured | Percentage Reduction | Source |

|---|---|---|---|

| Brown Adipose Tissue (BAT) | Lipid Content | 28% | nih.gov |

| Subcutaneous White Adipose Tissue (sWAT) | Adipocyte Size | 47% | nih.gov |

Nutrient Uptake Assays (e.g., Fatty Acids by BAT)

In the investigation of TUG-891's metabolic effects, nutrient uptake assays, particularly focusing on fatty acid uptake by brown adipose tissue (BAT), have been instrumental. Research has shown that the activation of G protein-coupled receptor 120 (GPR120) by the selective agonist TUG-891 can lead to an increase in fat oxidation and a reduction in both body weight and fat mass in mouse models. nih.govnih.govembopress.org These effects are associated with a decrease in the lipid content of brown adipocytes and a corresponding increase in nutrient uptake by BAT, indicating heightened BAT activity. nih.govembopress.orgresearchgate.net

| Tracer | Tissue | Treatment | Uptake (% of Control) | Significance |

|---|---|---|---|---|

| [3H]Oleate | Interscapular BAT | TUG-891 | Increased | p < 0.05 |

| [3H]Oleate | Subscapular BAT | TUG-891 | Increased | p < 0.05 |

| [14C]Deoxyglucose | Interscapular BAT | TUG-891 | Increased | p < 0.05 |

| [14C]Deoxyglucose | Subscapular BAT | TUG-891 | Increased | p < 0.05 |

Glucagon-Like Peptide-1 (GLP-1) Secretion Assays

The effect of TUG-891 on glucagon-like peptide-1 (GLP-1) secretion has been a key area of investigation, given the role of GLP-1 in regulating glucose homeostasis. mdpi.com In vitro assays using enteroendocrine cell lines, such as STC-1 and GLUTag, are commonly employed to study this phenomenon. researchgate.netnih.gov These cell lines are known to express GPR120 and secrete GLP-1 in response to various stimuli. researchgate.netnih.gov

In a typical assay, cells are treated with TUG-891, and the subsequent release of GLP-1 into the cell culture medium is quantified, often using an enzyme-linked immunosorbent assay (ELISA). nih.govelsevierpure.com Studies have demonstrated that TUG-891 can stimulate GLP-1 secretion from these enteroendocrine cell models. nih.gov For example, in STC-1 cells, treatment with 30 µM TUG-891 resulted in a robust and statistically significant increase in GLP-1 secretion. researchgate.net Similarly, the endogenous fatty acid agonist α-linolenic acid (aLA) also produced a significant increase in GLP-1 release. researchgate.net These findings support the role of GPR120 activation by TUG-891 in promoting the secretion of this important incretin hormone. researchgate.netnih.gov

| Cell Line | Compound | Concentration | GLP-1 Secretion | Significance |

|---|---|---|---|---|

| STC-1 | TUG-891 | 30 µM | Increased | p < 0.001 |

| STC-1 | α-Linolenic Acid | 100 µM | Increased | p < 0.001 |

Glucose Uptake Assays (e.g., [3H]deoxyglucose uptake)

The influence of TUG-891 on glucose uptake has been evaluated in various cell types, notably in adipocytes. nih.gov One common method to assess this is the [3H]deoxyglucose uptake assay. mdpi.com This assay measures the transport of a radiolabeled glucose analog, 2-deoxy-D-glucose, into cells. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate, which cannot be further metabolized and is trapped within the cell. The accumulation of radioactivity inside the cells is therefore proportional to the rate of glucose uptake. mdpi.com

Research utilizing TUG-891 has shown that activation of FFA4 can enhance glucose uptake in 3T3-L1 adipocytes. nih.gov This suggests a potential therapeutic benefit of TUG-891 in conditions related to insulin resistance. nih.govnih.gov The ability of TUG-891 to mimic the effects of long-chain fatty acids in promoting glucose uptake highlights its potential as a tool to study the physiological roles of GPR120 in glucose metabolism. nih.govnih.gov

Cytokine/Chemokine Release Assays (e.g., TNF secretion)

The anti-inflammatory properties of TUG-891 have been investigated through cytokine and chemokine release assays. nih.gov A key focus has been the inhibition of tumor necrosis factor (TNF) secretion from macrophage-like cells, such as the RAW264.7 cell line. nih.gov In these assays, macrophages are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines. nih.govresearchgate.net

Studies have shown that TUG-891 can inhibit the LPS-stimulated release of TNF from RAW264.7 cells in a concentration-dependent manner. nih.gov The assay involves pre-incubating the cells with TUG-891 before adding LPS. After a specific incubation period, the cell supernatants are collected and the concentration of TNF is measured using methods like the AlphaLISA assay. nih.gov The inhibitory effect of TUG-891 on TNF secretion provides evidence for the anti-inflammatory potential of GPR120 activation. nih.govnih.gov

| Compound | Potency (pEC50) |

|---|---|

| TUG-891 | 7.1 ± 0.1 |

| α-Linolenic Acid | 5.3 ± 0.1 |

Computational and In Silico Approaches

Molecular Docking

Molecular docking studies have been crucial in understanding the interaction between TUG-891 and its target receptor, GPR120. researchgate.netnih.gov Due to the absence of a crystal structure for GPR120, homology modeling is often employed to create a three-dimensional model of the receptor. chemrxiv.org TUG-891 is then docked into this model to predict its binding mode and identify key interacting residues. researchgate.netchemrxiv.org

These studies have revealed that the carboxylate group of TUG-891 forms an important interaction with Arg-99 in the receptor. chemrxiv.org The ortho-biphenyl moiety of TUG-891 is predicted to be situated at the bottom of the binding pocket. researchgate.net Furthermore, residues such as Phe-211, Val-212, and Ile-281 have been identified as forming a pocket around the terminal ring of the biphenyl (B1667301) system of TUG-891. nih.gov Induced-fit docking protocols have been used to refine the understanding of these interactions. nih.gov These computational insights are invaluable for the rational design of new GPR120 agonists with improved properties. researchgate.net

ADME Prediction (e.g., Swiss ADME predictor)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. researchgate.netscienceopen.comjddtonline.info For TUG-891, web-based tools like the SwissADME predictor have been utilized to evaluate its pharmacokinetic profile. researchgate.netjapsonline.com

These predictors analyze the 2D or 3D structure of the molecule to calculate various physicochemical and pharmacokinetic parameters. researchgate.netscienceopen.comjddtonline.info The "BOILED-Egg" model, for instance, provides an intuitive evaluation of passive gastrointestinal absorption and brain penetration. researchgate.netscienceopen.com For TUG-891, these predictions have indicated a high probability of passive absorption by the gastrointestinal tract. researchgate.netscienceopen.com However, they have also highlighted potential liabilities, such as moderate to poor aqueous solubility and inhibition of cytochrome P450 enzymes like CYP2C9 and CYP3A4. researchgate.net Such in silico assessments help in identifying potential issues and guiding further structural modifications to improve the compound's ADME profile. researchgate.netscienceopen.comjddtonline.info

| Property | Prediction |

|---|---|

| Gastrointestinal Absorption | High probability of passive absorption |

| Brain Penetration | High probability |

| Aqueous Solubility | Moderate to poor |

| CYP2C9 Inhibition | Inhibitor |

| CYP3A4 Inhibition | Inhibitor |

Future Research Directions and Unanswered Questions

Exploration of GPR120-Independent Mechanisms

While TUG-891 is recognized as a potent GPR120 agonist, emerging evidence suggests that some of its biological effects may occur through pathways independent of this receptor. embopress.orgembopress.orgnih.govresearchgate.net A critical area for future research is to delineate these off-target effects to fully understand the compound's mechanism of action and its potential therapeutic window.

Research in brown adipocytes has shown that TUG-891 can increase mitochondrial respiration and oxygen consumption through both GPR120-dependent and -independent mechanisms. embopress.orgnih.gov One proposed GPR120-independent action is the direct activation of Uncoupling Protein 1 (UCP1). embopress.orgnih.gov This suggests TUG-891 might relieve the natural inhibition of UCP1 by purine (B94841) nucleotides like GDP, similar to the action of long-chain fatty acids, leading to uncoupled respiration. embopress.org This potential dual-action mechanism in brown fat, stimulating GPR120 signaling while also directly targeting mitochondrial machinery, requires further validation. researchgate.net

Furthermore, some studies have hinted at other off-target effects. For instance, TUG-891 treatment was associated with increased expression of markers for both muscle atrophy and regeneration, suggesting a higher muscle turnover that could be an off-target effect. researchgate.net Whether this is a direct effect on muscle cells or an indirect consequence of its metabolic actions is yet to be determined. embopress.org There have also been observations of potential off-target effects in studies related to lung function, further highlighting the need to investigate the compound's activity beyond GPR120. scispace.com

Development of More Selective and Efficacious GPR120 Agonists

A significant challenge in the preclinical use of TUG-891 is its species-dependent selectivity. While it is highly selective for human FFAR4 over human FFAR1 (also known as GPR40), its selectivity is markedly lower for the murine orthologs. biomolther.orgnih.govnih.gov TUG-891 is a potent agonist of mouse FFAR4 but also displays considerable activity at mouse FFAR1, which complicates the interpretation of in vivo studies in rodents. biomolther.orgnih.govnih.gov

This limitation has spurred research into developing new agonists with improved selectivity and pharmacokinetic properties. mdpi.comnih.govacs.orgmdpi.com TUG-891 itself is susceptible to β-oxidation, which can lead to its degradation and loss of activity in vivo. mdpi.com This has led to the design of new chemical series based on the TUG-891 structure, aiming to enhance metabolic stability and oral bioavailability. mdpi.commdpi.com For example, research has focused on creating analogs like compound 14d and 11b , which have shown excellent agonistic activity and improved glucose tolerance in mice, alongside better pharmacokinetic profiles than TUG-891. mdpi.commdpi.com

The ongoing development of these second-generation agonists underscores the need for compounds that are not only potent and selective for human FFAR4 but also maintain that selectivity across different species used in preclinical testing. nih.govacs.org The ideal candidate would possess high efficacy, selectivity, and favorable drug-like properties, a goal that has yet to be fully achieved. gla.ac.uk

Investigation of TUG-891 in Additional Disease Models

The known functions of FFAR4 in metabolism and inflammation suggest that TUG-891 could be relevant for a wide range of pathologies. biomolther.orgacs.org Research has already demonstrated its potential in several disease models.

| Disease Model | Key Findings with TUG-891 | Citations |

| Obesity/Metabolic Syndrome | Reduces body weight and fat mass; improves insulin (B600854) resistance; increases fat oxidation. | embopress.orgnih.govbiomolther.orgwikipedia.org |

| Type 2 Diabetes | Stimulates GLP-1 secretion; enhances glucose uptake in adipocytes. | nih.govmdpi.comcaymanchem.com |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Inhibits progression of liver steatosis; reduces hepatic triglyceride accumulation. | nih.govnih.govmdpi.com |

| Atherosclerosis | Reduces atherosclerotic plaque size and necrotic core; promotes M2 macrophage polarization. | mdpi.comnih.gov |

| Acute Kidney Injury | Ameliorates cisplatin-induced kidney injury by reducing cellular stress and apoptosis. | biomolther.org |

| Prostate Cancer | Inhibits proliferation and migration of prostate cancer cells. | caymanchem.com |

| Inflammatory Conditions | Inhibits the release of pro-inflammatory mediators from macrophages. | nih.govcaymanchem.com |